Isopropyl 3-(1H-benzimidazol-2-yl)propanoate
Description
Properties
IUPAC Name |
propan-2-yl 3-(1H-benzimidazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)17-13(16)8-7-12-14-10-5-3-4-6-11(10)15-12/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJCGUUKLYBSNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Methods
Several methods exist for synthesizing isopropyl 3-(1H-benzimidazol-2-yl)propanoate. These methods generally involve the formation of the benzimidazole ring through condensation reactions.
Condensation Reaction: A common approach involves the condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions. An alternative approach involves reacting o-aryldiamine with carboxylic acid derivatives under forcing conditions, using a mineral acid or acetic acid with refluxing temperatures.
HBTU-Promoted Methodology: A mild, acid-free, one-pot synthesis of benzimidazoles involves using HBTU (O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to promote the reaction. This method can convert indole, alkyl, and alpha-amino carboxylic acids into corresponding benzimidazoles with high yields (80–99%).
Detailed HBTU-Promoted Synthesis
The HBTU-promoted methodology offers a practical route for synthesizing benzimidazoles, including amino acid derivatives.
- One-Pot, Two-Step Synthesis: React an aryl-amide with 2 equivalents of HBTU. The initial aryl-amide formation occurs rapidly (within 4 hours) at room temperature. Then, conduct a one-pot HBTU-promoted cyclization under refluxing temperature to yield the desired product in less than 3 hours. The reaction proceeds well in PhMe (toluene), yielding the product in high yield (96%). Solvents like 1,4-dioxane or DMF can be used to overcome solubility limitations.
- Substrate Scope: This method is applicable to various carboxylic acids, including Boc-Asp-OMe, aliphatic carboxylic acids, and Cbz-protected dipeptides, yielding the corresponding benzimidazoles in high yields.
- Alpha-Amino Acid Derivatives: React Boc-amino acids with 1,2-diaminobenzene under optimized, one-pot reaction conditions to isolate the desired benzimidazoles in excellent yields. Many side-chain protecting groups, including benzyl ether, benzyl thioether, and benzyl esters, are stable under these reaction conditions.
Table of Related Benzimidazole Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzimidazole | Benzimidazole | Basic structure; serves as a scaffold for many derivatives. |
| 2-(1H-benzimidazol-2-yl)phenol | 2-(1H-benzimidazol-2-yl)phenol | Contains a phenolic group; potential antioxidant properties. |
| 1H-pyrazolo$$3,4-b]pyridine derivatives | 1H-pyrazolo$$3,4-b]pyridine | Known for potent kinase inhibition; different heterocyclic structure. |
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-(1H-benzimidazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aqueous sodium hydroxide under reflux.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: 3-(1H-benzimidazol-2-yl)propanoic acid.
Scientific Research Applications
Chemistry
In the realm of chemistry, Isopropyl 3-(1H-benzimidazol-2-yl)propanoate serves as a versatile building block for synthesizing more complex benzimidazole derivatives. Its unique ester functional group allows for various modifications, making it valuable in the development of new chemical entities.
Biology
The compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Research indicates that similar benzimidazole derivatives can inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation. This positions this compound as a candidate for further exploration in cancer therapeutics.
Medicine
In medicinal chemistry, the compound is being investigated for its pharmacological properties. Its interactions with specific molecular targets suggest potential therapeutic applications, including antimicrobial and anticancer treatments. The benzimidazole moiety is known to bind to various enzymes and receptors, disrupting essential biological pathways.
Industry
This compound is also utilized in the development of new materials and chemical processes within industrial settings. Its chemical reactivity can be harnessed to create innovative products across various sectors.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Activity : Research indicates that compounds with benzimidazole structures exhibit antimicrobial properties against various pathogens. This compound's potential in this area is under investigation.
- Anticancer Properties : A study focused on benzimidazole derivatives demonstrated their ability to inhibit specific kinases involved in cancer progression, suggesting that this compound could be developed into an effective anticancer agent.
- Drug Development : The compound's versatility allows it to be modified into various derivatives that could lead to the discovery of new drugs with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of isopropyl 3-(1H-benzimidazol-2-yl)propanoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Benzimidazole Derivatives with Varied Substituents
- 4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)-butyric acid isopropyl ester (CAS 1313020-26-6): This compound shares the benzimidazole core but differs in substituents (5-amino, 1-methyl) and ester chain length (butyrate vs. propanoate). These modifications could improve binding affinity in biological systems, as seen in other benzimidazole derivatives targeting proteins like PBP2A in MRSA .
N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine (Compound 10244308):
This derivative replaces the ester with an imidazole-propylamine chain, demonstrating higher binding affinity (-7.3 kcal/mol) due to enhanced hydrogen-bonding and π-π interactions. This highlights the importance of functional group choice in biological activity .
Heterocycle-Swapped Analog: Isopropyl 3-(1H-indol-3-yl)propanoate
- Structure : Replaces benzimidazole with indole (a benzene-fused pyrrole). Indole’s single nitrogen atom reduces hydrogen-bonding capacity compared to benzimidazole.
- Properties : Higher lipophilicity (molecular weight 231.29 vs. 248.28 for the benzimidazole analog) may improve membrane permeability but reduce aqueous solubility. This compound is produced at ≥98% purity for pharmaceutical R&D, suggesting its utility in drug formulation .
Phenolic Ester Analog: (E)-Isopropyl 3-(3,4-dihydroxyphenyl)propanoate
- Structure : Substitutes benzimidazole with a dihydroxyphenyl group. The catechol moiety enables strong hydrogen bonding and antioxidant activity, as seen in caffeic acid derivatives.
Physicochemical Properties and Reactivity
| Compound | Molecular Weight | Key Functional Groups | Polarity | Potential Applications |
|---|---|---|---|---|
| Isopropyl 3-(1H-benzimidazol-2-yl)propanoate | 248.28 | Benzimidazole, ester | Moderate | Pharmaceuticals, catalysis |
| 4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)-butyrate ester | 291.34 | Amino, methyl, ester | High | Antimicrobial agents |
| Isopropyl 3-(1H-indol-3-yl)propanoate | 231.29 | Indole, ester | Low | Drug intermediates |
| (E)-Isopropyl 3-(3,4-dihydroxyphenyl)propanoate | 238.24 | Catechol, ester | High | Antioxidants, materials science |
- Solubility: Benzimidazole derivatives generally exhibit lower aqueous solubility than phenolic analogs due to reduced hydrogen-bonding capacity.
- Reactivity : The ester group in all compounds is susceptible to hydrolysis, but electron-withdrawing groups (e.g., benzimidazole) may stabilize the carbonyl against nucleophilic attack compared to indole or phenyl analogs.
Biological Activity
Isopropyl 3-(1H-benzimidazol-2-yl)propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Synthesis
This compound is an ester derived from 3-(1H-benzimidazol-2-yl)propanoic acid and isopropanol. The synthesis typically involves the esterification reaction catalyzed by acids such as sulfuric acid under reflux conditions:
This compound serves as a versatile building block for synthesizing more complex benzimidazole derivatives, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzimidazole moiety is known to bind to specific enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, fungi, and parasites. The compound's mechanism involves disrupting microbial cell walls or interfering with metabolic pathways essential for microbial survival.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The benzimidazole derivatives are often linked to various cancer therapies due to their ability to target specific cancer-related pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Benzimidazole | Broad range of activities including anti-inflammatory | Parent compound, versatile derivatives |
| 2-(2-Hydroxyphenyl)benzimidazole | Antioxidant properties | Hydroxyl group enhances reactivity |
| 5,6-Dimethyl-1H-benzimidazole | Intermediate in vitamin B12 synthesis | Methyl groups affect solubility |
This compound stands out due to its ester functional group, which allows for further modifications that can enhance its pharmacological properties .
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- Antimicrobial Efficacy : A study published in Molecules highlighted the compound's effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
- Cancer Cell Studies : Research indicated that this compound could induce apoptosis in various cancer cell lines, showing promise as a lead compound in developing new anticancer therapies .
- Synergistic Effects : Investigations into combinations of this compound with other chemotherapeutic agents demonstrated enhanced efficacy against specific cancer types, suggesting its potential role in combination therapy regimens .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Isopropyl 3-(1H-benzimidazol-2-yl)propanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving benzimidazole derivatives and ester precursors. For example, 3-(1H-benzimidazol-2-yl)propanoic acid can be esterified with isopropyl alcohol under acidic catalysis. Optimization includes controlling reaction temperature (70–90°C), using dehydrating agents (e.g., H₂SO₄ or DCC), and monitoring reaction progress via TLC or HPLC. Evidence from analogous syntheses highlights the importance of anhydrous conditions to minimize hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Methodological Answer :
- ¹H NMR : Monitor the isopropyl group (δ ~1.18 ppm, doublet for CH₃; δ ~4.97 ppm, multiplet for CH) and benzimidazole protons (δ ~7.3–8.1 ppm, aromatic signals) .
- IR Spectroscopy : Key peaks include ester C=O (~1734 cm⁻¹) and benzimidazole N–H stretches (~3033 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with ester cleavage.
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. For oily products (as noted in similar compounds), fractional distillation under reduced pressure may be required. Purity should be verified via melting point analysis and HPLC (>95% purity) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound, and what refinement parameters are critical for accurate determination?
- Methodological Answer : Single-crystal X-ray studies require high-quality crystals grown via slow evaporation (e.g., from DMSO/water). Refinement using SHELXL (via SHELX suite) should focus on:
- R-factor convergence (target <0.05 for R₁) and wR₂ (<0.15) .
- Hydrogen bonding networks : Use SHELXPRO to model H-atom positions and validate hydrogen-bond geometries (e.g., D–H···A distances and angles) .
- Disorder modeling : Apply PART instructions for disordered isopropyl or benzimidazole groups .
Q. What methodological considerations are essential when analyzing hydrogen bonding patterns in benzimidazole-containing compounds using crystallographic data?
- Methodological Answer :
- Hydrogen bond geometry : Calculate D–H···A distances (e.g., O–H···O/N interactions typically 2.6–3.0 Å) and angles (>120°) .
- Symmetry operations : Use PLATON or Mercury to identify symmetry-equivalent hydrogen bonds (e.g., chains along [110] direction) .
- Thermal motion analysis : Validate anisotropic displacement parameters (ADPs) to exclude false-positive H-bond assignments .
Q. How can density functional theory (DFT) calculations complement experimental data in studying the electronic properties and reactivity of this compound?
- Methodological Answer :
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites) .
- Fukui functions : Identify reactive centers for metal coordination or catalytic activity .
- Validation : Compare DFT-optimized bond lengths/angles with crystallographic data (e.g., C–C bonds: ~1.48 Å experimentally vs. ~1.47 Å computationally) .
Q. In metal complexation studies, how does the coordination behavior of this compound with transition metals influence its applications in catalysis or materials science?
- Methodological Answer :
- Coordination modes : The benzimidazole N3 atom acts as a κN-donor, forming stable complexes with Cu(I) or other transition metals. Structural analysis (e.g., bond lengths: Cu–N ~1.98 Å) confirms tetrahedral or square-planar geometries .
- Catalytic applications : Test complexes in oxidation reactions (e.g., using H₂O₂) and monitor turnover frequency (TOF) via GC-MS.
Q. How should researchers address discrepancies between theoretical predictions (e.g., DFT-calculated bond lengths) and experimental crystallographic data for benzimidazole derivatives?
- Methodological Answer :
- Error analysis : Quantify uncertainty in crystallographic data (e.g., standard uncertainties in bond lengths: ±0.003 Å) and compare with DFT convergence thresholds (≤0.001 Å).
- Solvent effects : Re-run DFT calculations with implicit solvent models (e.g., COSMO) to account for crystal packing forces .
- Validation : Use QSPR models to correlate experimental inhibition efficiencies (e.g., corrosion studies) with DFT-derived descriptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
